Cas no 791644-48-9 (2-chloro-5-fluoropyridine-3-carbonitrile)
2-chloro-5-fluoropyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-5-fluoro-3-Pyridinecarbonitrile
- 2-Chloro-5-fluoronicotinonitrile
- 2-Chloro-5-fluoropyridine-3-carbonitrile
- 3-Pyridinecarbonitrile, 2-chloro-5-fluoro-
- 2-Chloro-5-fluornicotinonitrile
- 2-chloro-5-fluoro-nicotinonitrile
- SUBZTZVHVGYOPM-UHFFFAOYSA-N
- 2385AC
- FCH1182299
- SB17689
- SY066969
- PC210031
- AX8218681
- EN300-7156915
- AC-23310
- AKOS016004454
- AMY3125
- SCHEMBL165874
- FT-0726086
- DTXSID80630642
- CS-0051953
- 2-Chloro-5-fluoronicotinonitrile, AldrichCPR
- MFCD15526908
- 791644-48-9
- 2-Chloro-5-fluoro-3-pyridinecarbonitrile (ACI)
- 2-Chloro-5-fluoro-pyridine-3-carbonitrile
- DB-050649
- 2-chloro-5-fluoropyridine-3-carbonitrile
-
- MDL: MFCD15526908
- Inchi: 1S/C6H2ClFN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H
- InChI Key: SUBZTZVHVGYOPM-UHFFFAOYSA-N
- SMILES: N#CC1C(Cl)=NC=C(F)C=1
Computed Properties
- Exact Mass: 155.98900
- Monoisotopic Mass: 155.9890539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.7
- XLogP3: 1.6
Experimental Properties
- Density: 1.43
- Boiling Point: 235.2±35.0℃ at 760 mmHg
- Flash Point: 96℃
- PSA: 36.68000
- LogP: 1.74578
2-chloro-5-fluoropyridine-3-carbonitrile Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
2-chloro-5-fluoropyridine-3-carbonitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-chloro-5-fluoropyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G14274-5g |
2-chloro-5-fluoropyridine-3-carbonitrile |
791644-48-9 | 95% | 5g |
3464.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G14274-1g |
2-chloro-5-fluoropyridine-3-carbonitrile |
791644-48-9 | 95% | 1g |
872.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC338-1g |
2-chloro-5-fluoropyridine-3-carbonitrile |
791644-48-9 | 95+% | 1g |
424.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC338-5g |
2-chloro-5-fluoropyridine-3-carbonitrile |
791644-48-9 | 95+% | 5g |
1544.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC338-250mg |
2-chloro-5-fluoropyridine-3-carbonitrile |
791644-48-9 | 95+% | 250mg |
205CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VC338-50mg |
2-chloro-5-fluoropyridine-3-carbonitrile |
791644-48-9 | 95+% | 50mg |
59.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C857568-1g |
2-Chloro-5-fluoronicotinonitrile |
791644-48-9 | ≥98% | 1g |
¥337.00 | 2022-09-29 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11426-50g |
2-chloro-5-fluoronicotinonitrile |
791644-48-9 | 97% | 50g |
$1060 | 2023-09-07 | |
| Frontier Specialty Chemicals | G14274-1 g |
2-Chloro-5-fluoropyridine-3-carbonitrile |
791644-48-9 | 1g |
$ 42.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | G14274-5 g |
2-Chloro-5-fluoropyridine-3-carbonitrile |
791644-48-9 | 5g |
$ 158.00 | 2022-11-04 |
2-chloro-5-fluoropyridine-3-carbonitrile Suppliers
2-chloro-5-fluoropyridine-3-carbonitrile Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-chloro-5-fluoropyridine-3-carbonitrile
Research Brief on 2-Chloro-5-fluoropyridine-3-carbonitrile (CAS: 791644-48-9) in Chemical Biology and Pharmaceutical Applications
2-Chloro-5-fluoropyridine-3-carbonitrile (CAS: 791644-48-9) is a fluorinated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This heterocyclic compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and agrochemicals. Recent studies have highlighted its role in modulating protein-protein interactions and as a scaffold for fragment-based drug design.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing selective JAK3 inhibitors, with the 2-chloro-5-fluoropyridine-3-carbonitrile moiety contributing to improved target binding affinity and metabolic stability. The research team utilized structure-activity relationship (SAR) studies to optimize the lead compound, achieving nanomolar potency against JAK3 while maintaining selectivity over other JAK family members. This breakthrough suggests potential applications in autoimmune disease therapeutics.
In synthetic chemistry, novel methodologies have been developed for the efficient production of 2-chloro-5-fluoropyridine-3-carbonitrile. A 2024 publication in Organic Process Research & Development described a continuous-flow synthesis approach that improved yield (82%) and purity (>99%) while reducing hazardous waste generation compared to traditional batch processes. This advancement addresses both economic and environmental concerns in large-scale pharmaceutical manufacturing.
The compound's unique electronic properties, resulting from the combination of electron-withdrawing cyano and fluoro substituents, make it particularly valuable in metal-catalyzed cross-coupling reactions. Recent work in ACS Catalysis has shown its effectiveness in Suzuki-Miyaura couplings for constructing complex biaryl systems, which are prevalent in many pharmaceutical compounds. The 2-chloro substituent provides an additional handle for further functionalization, enhancing its synthetic utility.
From a safety and toxicological perspective, recent preclinical studies have characterized the compound's pharmacokinetic profile and potential off-target effects. While generally showing favorable ADME properties, researchers have noted the need for careful consideration of metabolic pathways due to the potential formation of reactive intermediates. These findings were published in a 2023 issue of Chemical Research in Toxicology, emphasizing the importance of structural modifications to optimize safety profiles in drug development programs.
Looking forward, the scientific community anticipates expanded applications of 2-chloro-5-fluoropyridine-3-carbonitrile in PROTAC (proteolysis targeting chimera) design and covalent inhibitor development. Its ability to serve as a versatile warhead in targeted protein degradation strategies is currently under investigation by several research groups, with preliminary results showing promise in oncology targets. The compound's unique combination of reactivity and stability positions it as a valuable building block for next-generation therapeutics.
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